molecular formula C26H30BrNO4S2 B1666544 Aclidinium bromide CAS No. 320345-99-1

Aclidinium bromide

Cat. No. B1666544
M. Wt: 564.6 g/mol
InChI Key: XLAKJQPTOJHYDR-QTQXQZBYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aclidinium bromide is a long-acting, inhaled muscarinic antagonist (LAMA) approved in the United States on July 24, 2012 as a maintenance treatment for chronic obstructive pulmonary disease (COPD). It can improve quality of life and prevent hospitalization in those with COPD .


Synthesis Analysis

The major route of metabolism of aclidinium bromide is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma. Aclidinium bromide is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives .


Molecular Structure Analysis

Aclidinium is a quaternary ammonium cation with an asymmetric carbon atom. It is used as the pure R-enantiomer. The salt, aclidinium bromide, is a crystalline powder that is hardly soluble in water or ethanol .


Chemical Reactions Analysis

The major route of metabolism of aclidinium bromide is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma. Aclidinium bromide is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives, neither of which binds to muscarinic receptors and are pharmacologically inactive .


Physical And Chemical Properties Analysis

Aclidinium bromide is a crystalline powder that is hardly soluble in water or ethanol . Its molecular formula is C26H30BrNO4S2 and its molecular weight is 564.55 g/mol .

Scientific Research Applications

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

  • Application Summary : Aclidinium bromide is used for the long-term maintenance treatment of bronchospasm associated with COPD, including chronic bronchitis and emphysema . It is an inhaled long-acting muscarinic antagonist (LAMA) that helps to relax and open the airways to the lungs, making it easier to breathe .
  • Methods of Application : It is administered through inhalation, typically twice daily . The specific dosage may vary depending on the patient’s condition and response to therapy.
  • Results/Outcomes : In clinical trials, daily use of aclidinium bromide significantly improved key indicators of lung function, such as forced expiratory volume at one second (FEV1), compared with placebo . In a randomized study of 3589 patients with COPD and increased cardiovascular risk, the estimated major adverse cardiovascular events (MACE) hazard ratio (aclidinium vs placebo) was 0.89 over 3 years .

Improvement of Quality of Life for COPD Patients

  • Application Summary : Aclidinium bromide has been observed to improve the quality of life (QoL), symptoms, and activity impairment of patients with COPD .
  • Methods of Application : Patients aged 40 years or older were newly initiated on aclidinium bromide as monotherapy or add-on therapy according to the product’s approved label .
  • Results/Outcomes : Patient-reported COPD assessment test (CAT), the severity of symptoms and their impact on daily activities, and the features of the Genuair® inhaler device were assessed at enrollment and at 12 weeks post-treatment onset .

Bronchodilator

  • Application Summary : Aclidinium bromide is used as a bronchodilator. It is often compared with other bronchodilators such as ipratropium or tiotropium .
  • Results/Outcomes : Aclidinium bromide has been shown to be effective in improving lung function and reducing the symptoms of COPD .

Treatment of Excess Stomach Acid, Stomach Ulcer, Motion Sickness, or Irritable Bowel Syndrome

  • Application Summary : Aclidinium bromide has been mentioned in the context of treating conditions like excess stomach acid, stomach ulcer, motion sickness, or irritable bowel syndrome .
  • Results/Outcomes : The outcomes of this application are not clearly stated in the available resources .

Antihistamine for Allergy, Cough, and Cold

  • Application Summary : Aclidinium bromide has been mentioned in the context of being used as an antihistamine for allergy, cough, and cold .
  • Results/Outcomes : The outcomes of this application are not clearly stated in the available resources .

Treatment for Parkinson’s Disease

  • Application Summary : Aclidinium bromide has been mentioned in the context of being used as a medication for Parkinson’s disease .
  • Results/Outcomes : The outcomes of this application are not clearly stated in the available resources .

Safety And Hazards

Aclidinium bromide is generally well tolerated. Common side effects (in more than 1% of patients) are sinusitis, nasopharyngitis, headache, cough, diarrhea, and nausea. The substance is toxic if inhaled and suspected of damaging fertility or the unborn child .

Future Directions

Aclidinium bromide is intended for the long-term maintenance treatment of bronchospasm associated with COPD, including chronic bronchitis and emphysema . It has been shown to reduce the incidence of exacerbation-related hospitalizations and improve quality of life, COPD symptoms, and pulmonary function .

properties

IUPAC Name

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAKJQPTOJHYDR-QTQXQZBYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185854
Record name Aclidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclidinium bromide

CAS RN

320345-99-1
Record name Aclidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320345-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclidinium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclidinium bromide
Reactant of Route 2
Reactant of Route 2
Aclidinium bromide
Reactant of Route 3
Aclidinium bromide
Reactant of Route 4
Aclidinium bromide
Reactant of Route 5
Reactant of Route 5
Aclidinium bromide
Reactant of Route 6
Reactant of Route 6
Aclidinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.